molecular formula C19H25N3O2 B4621198 N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Cat. No.: B4621198
M. Wt: 327.4 g/mol
InChI Key: SHCVSPAMBXTHNB-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.19467705 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with complex heterocyclic structures, similar to the one , are often synthesized for their unique properties and potential applications in drug development and materials science. For instance, the synthesis of new tetrahydropyrimidine derivatives and their subsequent applications in creating novel pharmacophores demonstrate the relevance of such compounds in medicinal chemistry and drug synthesis (Fadda et al., 2013). Similarly, the development of thiazoles and related heterocycles highlights their significance in creating compounds with potential antibacterial, antifungal, or anticancer activities (Kumar et al., 2013).

Catalytic Applications

The structural features of N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide suggest potential catalytic applications. Research into similar compounds has shown that certain heterocyclic carboxamides can be used in polymerization reactions, offering insights into their use as catalysts or catalytic ligands in creating polymers with specific properties (Sun et al., 2010).

Photophysical Properties and Materials Science

Compounds possessing aromatic rings and heteroatoms often exhibit interesting photophysical properties, making them suitable for applications in materials science, such as in the development of photovoltaic cells, light-emitting diodes (LEDs), and liquid crystals. Research into polyamides with pendant azo groups, for example, demonstrates how structural modifications can influence the alignment and photophysical behavior of liquid crystals, hinting at the potential use of this compound in similar applications (Matsunaga et al., 2003).

Antimicrobial and Anticancer Research

The biological activity of heterocyclic compounds is a significant area of research, with many studies focusing on the synthesis and evaluation of novel compounds for antimicrobial and anticancer activities. The synthesis and biological evaluation of pyrazolopyrimidines and related derivatives showcase the ongoing efforts to discover new therapeutic agents, underscoring the potential medicinal applications of compounds with similar chemical structures (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-4-22(5-2)15-9-7-14(8-10-15)20-19(23)18-16-12-13(3)6-11-17(16)24-21-18/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCVSPAMBXTHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NOC3=C2CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide
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N-[4-(diethylamino)phenyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

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